Heptacosanoic acid

概要

説明

ヘプタコサン酸は、蜜蝋や一部の植物ワックスなど、さまざまな天然源に見られる27炭素の脂肪酸です。この化合物は、高い融点と安定性で知られており、さまざまな産業用途に役立っています。

準備方法

合成経路と反応条件: ヘプタコサン酸は、ヘプタコセン酸の水素化によって合成できます。これは、ヘプタコセン酸の二重結合に、パラジウム炭素などの触媒の存在下で水素を添加する反応です。 この反応は通常、高圧と高温条件下で行われます .

工業生産方法: ヘプタコサン酸の工業生産には、蜜蝋やオゾケライトなどの天然源からの抽出が用いられることが多いです。 抽出された物質は、蒸留や結晶化などのプロセスで精製され、純粋なヘプタコサン酸が得られます .

反応の種類:

酸化: ヘプタコサン酸は、酸化反応を起こしてヘプタコサン酸誘導体を形成することができます。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: ヘプタコサン酸の還元は、長鎖アルコールであるヘプタコサノールを生じます。この反応には、水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、三酸化クロム、酸性または塩基性条件。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、無水条件。

置換: アルコール、硫酸などの酸触媒、高温.

主な製品:

酸化: ヘプタコサン酸誘導体。

還元: ヘプタコサノール。

置換: ヘプタコサン酸エステル.

科学的研究の応用

Lipid Metabolism Studies

Heptacosanoic acid is utilized as an internal standard in gas chromatography for lipid metabolism research. Its role in studying lipid profiles can provide insights into metabolic disorders and cardiovascular diseases. The fatty acid is investigated for its potential biological activities and its implications in lipid metabolism disorders .

Cosmetic and Personal Care Products

Due to its chemical properties, this compound is explored for potential applications in cosmetics and personal care products. It may play a role in skin barrier function, making it relevant to dermatological conditions .

Nutritional Science

Research indicates that this compound may have beneficial effects on metabolic health. A study involving dolphins showed that higher levels of this compound correlated with lower insulin and triglyceride levels, suggesting its potential role in alleviating metabolic syndrome . This raises questions about the implications for human health, particularly regarding dietary sources rich in this fatty acid.

Case Study 1: Dolphin Metabolic Health

A study conducted by the National Marine Mammal Foundation examined the effects of dietary this compound on bottlenose dolphins. The research found that dolphins with higher levels of this fatty acid exhibited improved metabolic profiles, including lower insulin and triglyceride levels. After feeding dolphins a diet rich in this compound, indicators of metabolic syndrome normalized within six months .

Case Study 2: Lipid Metabolism Research

This compound has been used as an internal standard in lipid metabolism studies to assess the effects of various fatty acids on health outcomes. One study highlighted the significance of odd-chain fatty acids like this compound in influencing lipid profiles and their association with chronic diseases .

作用機序

ヘプタコサン酸の作用機序は、細胞膜への取り込み、膜の流動性と機能への影響が関与しています。また、特定の酵素や受容体と相互作用し、さまざまな生化学経路を調節することもできます。 例えば、脂肪酸の合成と分解に関与する酵素と相互作用することで、脂質代謝に影響を与える可能性があります .

類似化合物との比較

ヘプタコサン酸は、次の長鎖飽和脂肪酸と類似しています。

- ヘキサコサン酸 (C26:0)

- オクタコサン酸 (C28:0)

- ノナコサン酸 (C29:0)

ユニークさ: ヘプタコサン酸は、特定の鎖長が、独特の物理的および化学的特性をもたらすため、ユニークです。 その高い融点と安定性は、耐久性のある耐熱材料が必要とされる用途に特に役立ちます .

生物活性

Heptacosanoic acid, also known as C27:0 or heptacosanoate, is a long-chain saturated fatty acid with potential biological activities that have garnered interest in various fields of research, including pharmacology and nutrition. This article reviews the biological activity of this compound, focusing on its antibacterial properties, effects on metabolic processes, and potential therapeutic applications.

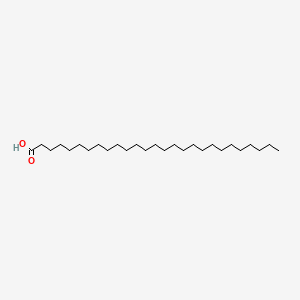

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 414.7 g/mol. It is characterized by a long hydrophobic carbon chain, which influences its solubility and interaction with biological membranes. The structure can be represented as follows:

Sources of this compound

This compound is primarily found in various natural sources, including:

- Animal Fats : Particularly in ruminant animals.

- Plant Oils : Certain seeds and oils contain notable amounts of this fatty acid.

- Microbial Sources : Some bacteria synthesize this compound, which can be extracted for research purposes.

Antibacterial Activity

One of the significant biological activities of this compound is its antibacterial effect. Studies have demonstrated that long-chain fatty acids, including this compound, exhibit antimicrobial properties against various pathogenic bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Salmonella enterica | 11 |

These results suggest that this compound can inhibit bacterial growth effectively, making it a candidate for further exploration in developing antimicrobial agents .

Metabolic Effects

This compound has been studied for its role in lipid metabolism. Research indicates that it may influence lipid profiles by modulating fatty acid synthesis and oxidation pathways. This activity is particularly relevant in the context of metabolic disorders such as obesity and diabetes.

- Lipid Profile Modulation : this compound may help lower triglyceride levels while increasing HDL cholesterol.

- Insulin Sensitivity : Some studies suggest that it may enhance insulin sensitivity in adipose tissues.

Case Studies

-

Case Study on Antimicrobial Properties :

A study involving the application of this compound against various foodborne pathogens showed promising results in reducing microbial load on contaminated surfaces. The application resulted in a significant reduction in bacterial counts over a 24-hour period. -

Clinical Observations :

In a clinical setting, patients with dyslipidemia who incorporated this compound-rich sources into their diet showed improved lipid profiles after three months, highlighting its potential health benefits .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Membrane Disruption : Long-chain fatty acids can integrate into bacterial membranes, disrupting their integrity and leading to cell death.

- Modulation of Signaling Pathways : this compound may influence signaling pathways related to inflammation and metabolism through interactions with specific receptors.

特性

IUPAC Name |

heptacosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-26H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZBFBRLRNDJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075070 | |

| Record name | Heptacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Heptacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7138-40-1, 68439-87-2 | |

| Record name | Heptacosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7138-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptacosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007138401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxylic acids, C27-47 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068439872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxylic acids, C27-47 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptacosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTACOSANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J1CDT7DOJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Heptacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。